molecular formula C34H36N6O2 B12794399 N,N'-Bis-(4-(3a,4,5,6,7,7a-hexahydro-1H-benzoimidazol-2-yl)-phenyl)-terephthalamide CAS No. 5352-55-6

N,N'-Bis-(4-(3a,4,5,6,7,7a-hexahydro-1H-benzoimidazol-2-yl)-phenyl)-terephthalamide

Cat. No.: B12794399
CAS No.: 5352-55-6
M. Wt: 560.7 g/mol
InChI Key: CXSYVUQGPSGTCV-UHFFFAOYSA-N
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Description

N,N’-Bis-(4-(3a,4,5,6,7,7a-hexahydro-1H-benzoimidazol-2-yl)-phenyl)-terephthalamide is a complex organic compound characterized by its unique structure, which includes two benzimidazole moieties linked to a terephthalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis-(4-(3a,4,5,6,7,7a-hexahydro-1H-benzoimidazol-2-yl)-phenyl)-terephthalamide typically involves a multi-step process:

    Formation of Benzimidazole Derivatives: The initial step involves the synthesis of 3a,4,5,6,7,7a-hexahydro-1H-benzoimidazole derivatives. This can be achieved through the cyclization of appropriate diamines with aldehydes or ketones under acidic conditions.

    Coupling with Terephthaloyl Chloride: The benzimidazole derivatives are then coupled with terephthaloyl chloride in the presence of a base such as triethylamine. This step forms the terephthalamide linkage.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis-(4-(3a,4,5,6,7,7a-hexahydro-1H-benzoimidazol-2-yl)-phenyl)-terephthalamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moieties can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxides of the benzimidazole rings.

    Reduction: Amines derived from the reduction of amide groups.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N,N’-Bis-(4-(3a,4,5,6,7,7a-hexahydro-1H-benzoimidazol-2-yl)-phenyl)-terephthalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel polymers and materials with specific properties.

Biology

In biological research, this compound can be used as a ligand in the study of protein-ligand interactions. Its benzimidazole moieties are known to interact with various biological targets, making it useful in the design of bioactive molecules.

Medicine

In medicinal chemistry, this compound has potential applications as a pharmacophore in the development of new drugs. Its structure can be modified to enhance binding affinity and selectivity for specific biological targets, leading to the discovery of new therapeutic agents.

Industry

In the industrial sector, N,N’-Bis-(4-(3a,4,5,6,7,7a-hexahydro-1H-benzoimidazol-2-yl)-phenyl)-terephthalamide can be used in the production of high-performance materials, such as advanced polymers and coatings, due to its robust chemical structure.

Mechanism of Action

The mechanism of action of N,N’-Bis-(4-(3a,4,5,6,7,7a-hexahydro-1H-benzoimidazol-2-yl)-phenyl)-terephthalamide involves its interaction with molecular targets through its benzimidazole moieties. These interactions can modulate various biological pathways, depending on the specific target. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with receptor binding sites.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis-(4-(1H-benzoimidazol-2-yl)-phenyl)-terephthalamide: Similar structure but lacks the hexahydro modification.

    N,N’-Bis-(4-(1H-benzoimidazol-2-yl)-phenyl)-isophthalamide: Similar but with an isophthalamide core instead of terephthalamide.

    N,N’-Bis-(4-(1H-benzoimidazol-2-yl)-phenyl)-adipamide: Similar but with an adipamide core.

Uniqueness

N,N’-Bis-(4-(3a,4,5,6,7,7a-hexahydro-1H-benzoimidazol-2-yl)-phenyl)-terephthalamide is unique due to the presence of hexahydro modifications on the benzimidazole rings. This structural feature can influence its chemical reactivity and biological activity, potentially offering advantages in specific applications over its non-hexahydro counterparts.

Properties

CAS No.

5352-55-6

Molecular Formula

C34H36N6O2

Molecular Weight

560.7 g/mol

IUPAC Name

1-N,4-N-bis[4-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)phenyl]benzene-1,4-dicarboxamide

InChI

InChI=1S/C34H36N6O2/c41-33(35-25-17-13-21(14-18-25)31-37-27-5-1-2-6-28(27)38-31)23-9-11-24(12-10-23)34(42)36-26-19-15-22(16-20-26)32-39-29-7-3-4-8-30(29)40-32/h9-20,27-30H,1-8H2,(H,35,41)(H,36,42)(H,37,38)(H,39,40)

InChI Key

CXSYVUQGPSGTCV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)C6=NC7CCCCC7N6

Origin of Product

United States

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